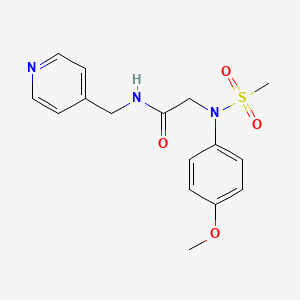
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as MRS1477, is a novel compound that has been developed for its potential application in scientific research. MRS1477 is a selective antagonist of the P2Y~6~ receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate (UDP). The P2Y~6~ receptor is involved in various physiological processes, including inflammation, immune response, and neurotransmission.
Mechanism of Action
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide is a selective antagonist of the P2Y~6~ receptor. The P2Y~6~ receptor is a G protein-coupled receptor that is activated by UDP. The activation of the P2Y~6~ receptor leads to the release of pro-inflammatory cytokines and chemokines. N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide binds to the P2Y~6~ receptor and inhibits its activation by UDP, thereby reducing the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide inhibits the release of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). In vivo studies have shown that N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide reduces the severity of inflammation in animal models of rheumatoid arthritis and asthma. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have potential applications in the study of the P2Y~6~ receptor in various physiological processes, including immune response, neurotransmission, and cancer.
Advantages and Limitations for Lab Experiments
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several advantages for lab experiments. It is a selective antagonist of the P2Y~6~ receptor, which allows for the specific inhibition of the receptor without affecting other receptors. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to be effective in reducing inflammation in animal models of rheumatoid arthritis and asthma, suggesting that it may have potential therapeutic applications in these diseases. However, there are also limitations to the use of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in lab experiments. It may have off-target effects on other receptors, and its efficacy and safety in humans have not been established.
Future Directions
There are several future directions for the study of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One potential direction is the development of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, further studies are needed to determine the safety and efficacy of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in humans. Another potential direction is the study of the P2Y~6~ receptor in various physiological processes, including immune response, neurotransmission, and cancer. Further studies are needed to elucidate the role of the P2Y~6~ receptor in these processes and the potential applications of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in these areas.
Synthesis Methods
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide can be synthesized by a multistep process involving the reaction of various chemical compounds. The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide was first reported by Hua et al. in 2014. The synthesis involves the reaction of 4-methoxybenzaldehyde, 4-pyridinemethanol, and methylsulfonyl chloride to form the intermediate compound, 4-(4-methoxyphenyl)-1-(4-pyridinylmethyl)-1H-imidazole-5-carbaldehyde. This intermediate is then reacted with glycine methyl ester hydrochloride to form the final product, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide.
Scientific Research Applications
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have potential applications in various scientific research fields. The selective antagonism of the P2Y~6~ receptor by N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to inhibit the release of pro-inflammatory cytokines and chemokines in vitro and in vivo. This suggests that N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been shown to have potential applications in the study of the P2Y~6~ receptor in various physiological processes, including immune response, neurotransmission, and cancer.
properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-5-3-14(4-6-15)19(24(2,21)22)12-16(20)18-11-13-7-9-17-10-8-13/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAQVOOIWXTJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6449830 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
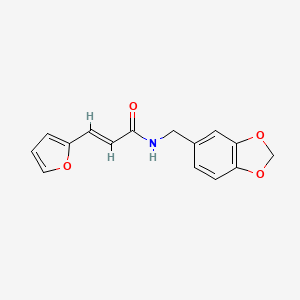
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)
![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)
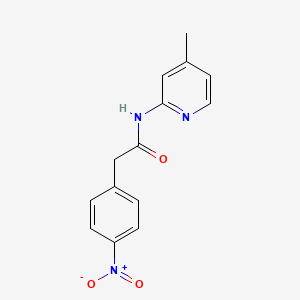
![5-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5797667.png)


![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
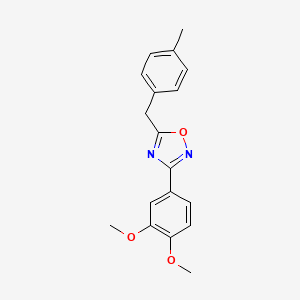
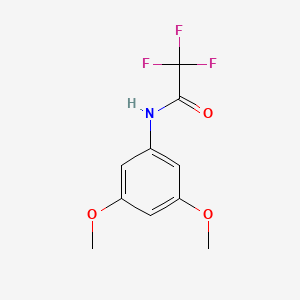
![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)